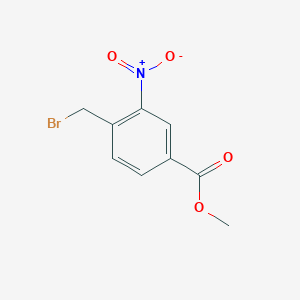

Methyl 4-(bromomethyl)-3-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYRBBZOHUETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539429 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88089-94-5 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-nitrobenzoate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-(bromomethyl)-3-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, a robust synthesis protocol, and an analysis of its chemical reactivity. Emphasis is placed on the mechanistic principles governing its utility as a versatile building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's synthesis and application.

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a highly versatile precursor for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, positioning it as a valuable starting material in the development of pharmaceuticals and functional materials.

The core utility of this molecule stems from the high reactivity of the bromomethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This reactivity is further modulated by the electronic effects of the nitro and ester substituents on the benzene ring. This guide will explore the synthesis, properties, and chemical behavior of this important intermediate, providing the causal insights necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 116748-03-3 | Inferred from structure |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [2] |

| Appearance | White to off-white or pale yellow solid | [3][4] |

| Melting Point | 70-74 °C (Isomer dependent) | [4] |

| Boiling Point | ~370.9 °C (Predicted) | [4] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [3][4] |

| Monoisotopic Mass | 272.96368 Da | [1] |

Note: Some physical data, like melting and boiling points, can show slight variations and are often reported for closely related isomers due to the prevalence of data on those compounds.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the benzylic methylene protons (-CH₂Br) typically in the range of 4.5-5.0 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region will display a complex splitting pattern due to the trisubstituted ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the benzylic carbon, the methyl carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification Protocol

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 4-methyl-3-nitrobenzoate. This reaction selectively targets the benzylic position, which is activated by the aromatic ring.[5]

Rationale for Experimental Design

The chosen methodology employs N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as aromatic bromination.[5]

-

Azobisisobutyronitrile (AIBN): AIBN is a superior radical initiator compared to peroxides for this transformation. It decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, reliably initiating the radical chain reaction without the risks associated with peroxides.[6]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent reaction with the solvent and to facilitate the radical mechanism.

Detailed Synthesis Workflow

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1-1.2 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq.) to the solution.[4]

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct floating at the surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of cold CCl₄.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid. The purity should be confirmed by NMR and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The benzylic bromide is the primary site of reaction, acting as a potent electrophile.

Electrophilicity of the Benzylic Carbon

The carbon of the -CH₂Br group is highly susceptible to nucleophilic attack. This is due to two main factors:

-

Benzylic Stabilization: The benzene ring stabilizes the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an Sₙ2 pathway, the p-orbitals of the ring overlap with the p-orbital of the reacting carbon, lowering the energy of the transition state.[5][7]

-

Inductive and Resonance Effects: The strongly electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the methyl ester group, destabilize any carbocation formation at the benzylic position via their inductive effects. This strongly favors an Sₙ2 mechanism for nucleophilic substitution. The nitro group's electron-withdrawing nature increases the partial positive charge on the benzylic carbon, making it a harder electrophile and more reactive towards nucleophiles.[3][7]

Key Transformations

The compound's dual functionality allows for a range of strategic chemical modifications.

-

Path A: Nucleophilic Substitution: This is the most common reaction. A wide variety of nucleophiles (amines, alcohols, thiols, cyanides) can displace the bromide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.[8] This reaction is fundamental to its use as a building block for larger molecules.

-

Path B: Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[9] This transformation introduces a new nucleophilic site on the aromatic ring, enabling further derivatization, such as amide bond formation or diazotization reactions.

Applications in Drug Discovery and Synthesis

While many online sources conflate this compound with its isomers, particularly the 2-(bromomethyl) isomer which is a key intermediate for the anticancer drug Lenalidomide, the unique substitution pattern of this compound makes it a valuable precursor for other complex targets.[3][4][10] Its ability to serve as a bifunctional linker—introducing a side chain via the bromomethyl group and allowing for further modification after nitro reduction—is highly valuable in constructing compound libraries for drug screening. It is also used in the synthesis of photoactive materials and other fine chemicals.[11]

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling.

-

Hazard Identification: The compound is classified as a skin and eye irritant. Like many benzylic halides, it is a lachrymator and should be handled with appropriate caution to avoid inhalation.[2] Isomers are noted to cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential in organic synthesis. Its value is derived from the predictable and high-yield reactivity of the benzylic bromide moiety, which is activated for Sₙ2 reactions, and the latent functionality of the nitro group. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables chemists to effectively leverage this molecule as a powerful building block for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. PubChemLite - this compound (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. colorado.edu [colorado.edu]

- 8. Benzylic substitution, benzylation [organic-chemistry.org]

- 9. innospk.com [innospk.com]

- 10. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 11. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

Methyl 4-(bromomethyl)-3-nitrobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 98475-07-1

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl ester, a nitro group, and a reactive bromomethyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth technical overview of its synthesis, properties, analysis, and applications, with a particular focus on its role as a key intermediate in the production of the immunomodulatory drug, Lenalidomide.

Synthesis of this compound

The synthesis of this compound is typically achieved through a free-radical bromination of its precursor, Methyl 2-methyl-3-nitrobenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the stability of the resulting radical intermediate.

Reaction Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. AIBN acts as a radical initiator, which upon heating, decomposes to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors benzylic bromination over addition to the aromatic ring.[1][2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 78-82 °C |

| Boiling Point | 358.8±25.0 °C at 760 mmHg |

| Density | 1.6±0.1 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents like alcohols. |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength. The retention time for the product is approximately 4.33 minutes under specific conditions.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the final product. Potential impurities that may arise from the synthesis include unreacted starting material and isomers such as Methyl-2-bromomethyl-6-nitrobenzoate and Methyl-2-bromomethyl-4-nitrobenzoate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key tool for structural confirmation. The expected signals for this compound are: a singlet for the methyl ester protons, a singlet for the benzylic protons of the bromomethyl group, and signals in the aromatic region corresponding to the three protons on the benzene ring. For instance, in DMSO-d6, the following peaks are observed: δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H).[4]

Application in Drug Synthesis: The Case of Lenalidomide

This compound is a critical starting material for the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.

Synthetic Pathway from Intermediate to API

Caption: Synthesis of Lenalidomide from this compound.

In this synthesis, the bromomethyl group of the starting material undergoes a nucleophilic substitution reaction with 3-aminopiperidine-2,6-dione to form the nitro-intermediate. Subsequent reduction of the nitro group to an amino group, typically via catalytic hydrogenation, yields the final active pharmaceutical ingredient, Lenalidomide.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ES2730013T3 - Betalactamase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 116752-93-1) is a key bifunctional building block in organic synthesis, particularly valued in the construction of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: a methyl ester, a nitro group, and a benzylic bromide. The precise structural elucidation of this compound is paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to provide a robust predictive analysis.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key structural features that will dominate the spectra are:

-

A trisubstituted aromatic ring: The substitution pattern (1,3,4-) will dictate the coupling patterns observed in the ¹H NMR spectrum.

-

A methyl ester group (-COOCH₃): This will give rise to characteristic signals in both NMR and IR spectra.

-

A nitro group (-NO₂): A strong electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons, and produce strong, characteristic IR absorptions.

-

A bromomethyl group (-CH₂Br): This benzylic bromide provides a reactive handle for nucleophilic substitution and will have distinct signals in the NMR spectra.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the benzylic protons, and the methyl ester protons. The electron-withdrawing nature of the nitro and methyl ester groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.7 | d | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~ 8.2 - 8.4 | dd | 1H | H-6 | This proton is ortho to the methyl ester group and meta to the nitro group. It will be a doublet of doublets due to coupling with H-2 and H-5. |

| ~ 7.8 - 8.0 | d | 1H | H-5 | This proton is ortho to the bromomethyl group. It will appear as a doublet due to coupling with H-6. |

| ~ 4.8 - 5.0 | s | 2H | -CH₂Br | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. They are expected to appear as a singlet as there are no adjacent protons. |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical region for such functional groups. |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be unique and therefore produce nine distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C=O | The carbonyl carbon of the methyl ester will be significantly downfield. |

| ~ 148 - 150 | C-NO₂ | The carbon atom directly attached to the nitro group is strongly deshielded. |

| ~ 135 - 137 | C-COOCH₃ | The ipso-carbon attached to the methyl ester group. |

| ~ 132 - 134 | C-5 | Aromatic CH carbon. |

| ~ 130 - 132 | C-CH₂Br | The ipso-carbon attached to the bromomethyl group. |

| ~ 128 - 130 | C-6 | Aromatic CH carbon. |

| ~ 124 - 126 | C-2 | Aromatic CH carbon, deshielded by the adjacent nitro group. |

| ~ 52 - 54 | -OCH₃ | The carbon of the methyl ester group. |

| ~ 30 - 33 | -CH₂Br | The benzylic carbon is deshielded by the bromine atom. |

Predicted in CDCl₃ solvent.

Caption: Molecular structure with proton assignments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the ester, the N-O bonds of the nitro group, and the C-Br bond, as well as characteristic aromatic C-H and C=C stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring. |

| ~ 2960 - 2850 | Weak | Aliphatic C-H Stretch | Corresponding to the methyl and bromomethyl groups. |

| ~ 1720 - 1740 | Strong | C=O Stretch (Ester) | The carbonyl group of the ester will produce a very strong and sharp absorption band in this region. |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1530 - 1550 | Strong | Asymmetric N-O Stretch (NO₂) | The asymmetric stretching of the nitro group results in a strong absorption. |

| ~ 1340 - 1360 | Strong | Symmetric N-O Stretch (NO₂) | The symmetric stretch of the nitro group also gives a strong absorption.[1] |

| ~ 1250 - 1300 | Strong | C-O Stretch (Ester) | The C-O single bond stretch of the ester group. |

| ~ 800 - 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring will influence the exact position of these bands. |

| ~ 600 - 700 | Medium | C-Br Stretch | The carbon-bromine bond stretch typically appears in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and provides clues about the structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₈BrNO₄), the expected molecular weight is approximately 273.96 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale for Formation |

| 273/275 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 242/244 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 194 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation for benzyl bromides.[2][3] This would result in a stable benzylic carbocation. |

| 178 | [M - Br - O]⁺ | Subsequent loss of an oxygen atom from the nitro group of the [M - Br]⁺ fragment. |

| 164 | [M - Br - NO]⁺ | Loss of a nitroso radical from the [M - Br]⁺ fragment. |

| 149 | [M - Br - NO₂]⁺ | Loss of a nitro radical from the [M - Br]⁺ fragment. |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the aromatic ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds, although less likely to be the base peak here due to other facile fragmentations. |

The fragmentation of nitroaromatic compounds often involves the loss of NO (30 u) and NO₂ (46 u).[4][5][6]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe).

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural verification of this compound. The key diagnostic features to confirm the structure are the characteristic three-proton aromatic system in the ¹H NMR, the nine distinct signals in the ¹³C NMR, the strong C=O and N-O stretching bands in the IR spectrum, and the bromine isotopic pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

- 1. sciencing.com [sciencing.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 3. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Bromomethyl Group in Nitrobenzoates

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the bromomethyl group as influenced by a nitro-substituted benzoate scaffold. We will explore the fundamental principles governing the reactivity of these compounds, including the profound electronic and steric effects exerted by the nitro group based on its positional isomerism (ortho, meta, para). This document details the prevalent reaction mechanisms, kinetic considerations, and the impact of solvent selection. Furthermore, it presents field-proven experimental protocols and discusses the broad synthetic utility of bromomethyl nitrobenzoates, particularly in the realms of medicinal chemistry and drug development, where they serve as critical intermediates and versatile protecting groups. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important class of chemical reagents.

Introduction: A Tale of Two Functional Groups

The bromomethyl nitrobenzoate scaffold combines two powerful and influential functional groups on a single aromatic ring: the highly reactive bromomethyl group (-CH₂Br) and the strongly electron-withdrawing nitro group (-NO₂). This combination creates a molecule with finely tunable reactivity, making it an invaluable tool in modern organic synthesis.

The bromomethyl group, a primary benzylic halide, is an excellent electrophile, primed for nucleophilic substitution reactions. The adjacent benzene ring provides stabilization to the transition state, a phenomenon known as the "benzylic effect," which accelerates substitution rates compared to analogous alkyl halides[1][2].

The nitro group, conversely, is one of the most powerful electron-withdrawing groups. Through a combination of inductive and resonance effects, it significantly modulates the electron density of the aromatic ring and, consequently, the reactivity of the attached bromomethyl moiety[3][4]. The strategic placement of the nitro group—in the ortho, meta, or para position—allows for precise control over the electrophilicity of the benzylic carbon, providing chemists with a versatile platform for molecular design.

This guide will dissect the interplay of these groups, offering both theoretical grounding and practical, actionable protocols for their use in the laboratory.

The Decisive Influence: Electronic and Steric Effects of the Nitro Group

The position of the nitro group on the benzoate ring is the primary determinant of the bromomethyl group's reactivity. This influence stems from a combination of inductive and resonance effects, which alter the electron density at the benzylic carbon.

-

Inductive Effect (-I): The nitro group is highly electronegative and withdraws electron density through the sigma bond framework of the molecule. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

-

Resonance Effect (-R or -M): The nitro group can withdraw electron density from the aromatic pi system via resonance. This effect is only operative when the nitro group is in the ortho or para position, as it allows for the delocalization of electron density from the ring onto the nitro group's oxygen atoms[5]. The meta position cannot participate in this direct resonance delocalization with the benzylic carbon's system.

Consequences for Reactivity:

-

Ortho and Para Positions: The powerful -R effect, when combined with the -I effect, significantly withdraws electron density from the benzene ring. This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This generally leads to an enhanced rate in S_N2 reactions.

-

Meta Position: At the meta position, only the -I effect is significantly operative in withdrawing electrons from the vicinity of the benzylic carbon. While it still enhances reactivity compared to an unsubstituted ring, the effect is less pronounced than in the ortho and para isomers, where resonance plays a key role[5][6].

-

Steric Hindrance: For the ortho isomer, the proximity of the bulky nitro group to the bromomethyl reaction center can introduce steric hindrance. This can impede the approach of a nucleophile, potentially slowing the reaction rate compared to the para isomer, where the nitro group is distant[7].

The interplay of these effects is visualized in the diagram below.

References

- 1. comporgchem.com [comporgchem.com]

- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Electrophilic Substitution on Methyl 4-(Bromomethyl)-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on methyl 4-(bromomethyl)-3-nitrobenzoate. This substrate presents a unique case study in regioselectivity due to the presence of three distinct substituents with competing and reinforcing directing effects. We will dissect the electronic and steric influences of the ester, nitro, and bromomethyl groups to predict the reactivity and orientation of incoming electrophiles. This document serves as a theoretical framework and a practical resource for researchers in synthetic and medicinal chemistry, offering field-proven insights into handling highly deactivated aromatic systems. Detailed experimental considerations and protocols for plausible transformations are provided, alongside a critical evaluation of reactions that are unlikely to proceed.

Introduction: The Challenge of a Highly Deactivated Aromatic System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of these reactions—both in terms of rate and regioselectivity—is profoundly dictated by the substituents already present on the ring.[1][2] this compound is a valuable synthetic intermediate, often used in the construction of complex heterocyclic scaffolds for pharmaceutical development.[3][4][5] However, its aromatic core is substituted with two powerful electron-withdrawing groups (a nitro group and a methyl ester) and one modified alkyl group (a bromomethyl group), making it an exceptionally electron-poor and unreactive substrate for typical EAS reactions.

This guide will systematically evaluate the directing effects of each substituent to build a predictive model for the regiochemical outcome of further substitutions. We will explore the practical limitations and demanding conditions required to effect transformations such as halogenation and sulfonation, while also explaining the mechanistic reasons for the anticipated failure of other classic EAS reactions like Friedel-Crafts alkylation and acylation.

Core Principles: Analysis of Substituent Directing Effects

The regioselectivity of an EAS reaction on a polysubstituted benzene is determined by the cumulative electronic and steric effects of the existing groups.[6] To predict the outcome for this compound, we must first analyze each substituent individually.

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

| -COOCH3 | C1 | Strong -I, -M | Strongly Deactivating | Meta (to C3, C5) |

| -NO2 | C3 | Strong -I, -M | Strongly Deactivating | Meta (to C1, C5) |

| -CH2Br | C4 | Weak -I | Weakly Deactivating (Ortho/Para Director) | Ortho/Para (to C3, C5) |

-

Methyl Benzoate Group (-COOCH3): The ester group is a classic meta-director and a strong deactivator.[7][8] Both its inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it less nucleophilic. The resonance effect preferentially places partial positive charges at the ortho and para positions, thus directing incoming electrophiles to the meta position.[9]

-

Nitro Group (-NO2): The nitro group is one of the most powerful deactivating, meta-directing groups known.[10][11][12] Its strong inductive and resonance effects severely reduce the electron density of the ring, particularly at the ortho and para positions, which bear partial positive charges in the resonance hybrid.[11][13]

-

Bromomethyl Group (-CH2Br): This group is an alkyl group substituted with an electronegative bromine atom. While simple alkyl groups are activating ortho/para directors, the bromine atom introduces a competing inductive electron-withdrawing effect (-I). However, the primary directing influence of an alkyl-type substituent, even one modified in this way, is to direct incoming electrophiles to the ortho and para positions.[14] It is considered a weak deactivator overall but retains its ortho/para directing nature.

Diagram: Cumulative Directing Effects

The following diagram illustrates the directing influences of each substituent on the available positions (C2, C5, C6) of the aromatic ring.

Caption: Directing influences on this compound.

Predicting Regioselectivity and Reactivity

When multiple substituents are present, their directing effects can be either reinforcing or antagonistic.[6] In this case, the directing effects are strongly reinforcing.

-

The -COOCH3 group (at C1) directs meta, to positions C3 and C5. Position C3 is already occupied.

-

The -NO2 group (at C3) directs meta, to positions C1 and C5. Position C1 is already occupied.

-

The -CH2Br group (at C4) directs ortho/para. Its para position (C1) is occupied, leaving the two ortho positions (C3 and C5). Position C3 is occupied.

All three groups direct an incoming electrophile towards position C5 . The two powerful meta-directors (-COOCH3 and -NO2) and the ortho-directing -CH2Br group all converge on this single, sterically accessible carbon. Therefore, any successful electrophilic aromatic substitution is overwhelmingly predicted to occur at the C5 position.

Reactivity: The combined deactivating effect of two strong electron-withdrawing groups renders the ring extremely unreactive. Standard EAS conditions will likely fail. Forcing conditions—such as high temperatures, strong Lewis acid catalysts, or highly reactive electrophiles (e.g., oleum)—will be necessary to overcome the high activation energy barrier.[15]

Feasibility of Common EAS Reactions

Halogenation (e.g., Bromination)

Feasibility: Plausible, but requires harsh conditions. Rationale: Halogenation is a versatile EAS reaction. While the deactivated ring will be resistant, the reaction can often be forced to proceed with a potent electrophile generated from Br2 and a strong Lewis acid like FeBr3 or AlCl3, likely with heating.[16][17][18] Predicted Product: Methyl 5-bromo-4-(bromomethyl)-3-nitrobenzoate.

Nitration

Feasibility: Extremely unlikely. Rationale: Introducing a third electron-withdrawing group onto an already dinitrated-equivalent ring is exceptionally difficult. The conditions required (e.g., hot, fuming nitric and sulfuric acids) are more likely to cause decomposition or side-chain oxidation than the desired aromatic substitution. The ring is simply too deactivated to react with the nitronium ion (NO2+).[8][19][20][21]

Sulfonation

Feasibility: Plausible under forcing conditions. Rationale: Sulfonation is often a reversible reaction and can be driven forward using fuming sulfuric acid (oleum), which contains a high concentration of the highly electrophilic SO3.[2] This is one of the few EAS reactions that can sometimes be performed on heavily deactivated rings. Predicted Product: Methyl 4-(bromomethyl)-5-sulfo-3-nitrobenzoate.

Friedel-Crafts Alkylation and Acylation

Feasibility: Not possible. Rationale: The Friedel-Crafts reaction is notoriously intolerant of strongly deactivated aromatic rings.[22][23][24] The electron-poor nature of the substrate prevents it from acting as a sufficiently strong nucleophile to attack the carbocation or acylium ion electrophile.[25][26] Furthermore, the Lewis acid catalyst required for the reaction would likely complex with the oxygen atoms of the nitro and ester groups, further deactivating the ring and shutting down the reaction.[22][23]

Experimental Protocols and Workflow

The following represents a generalized, hypothetical protocol for the bromination of this compound, based on established procedures for deactivated systems.

Protocol: Bromination of this compound

Safety Precaution: This reaction involves corrosive and hazardous materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), and a dropping funnel, add this compound (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the flask in an ice-water bath.

-

Carefully add anhydrous iron(III) bromide (FeBr3, 1.1 eq) to the stirred suspension.

-

-

Reagent Addition:

-

Slowly add a solution of bromine (Br2, 1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C for dichloromethane) and monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion due to the deactivated substrate.

-

-

Work-up and Quenching:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Add water and separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely require purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure methyl 5-bromo-4-(bromomethyl)-3-nitrobenzoate.

-

Diagram: Experimental Workflow

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. Application of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Bromomethyl)-3-nitrobenzoic acid | 55715-03-2 | Benchchem [benchchem.com]

- 5. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. reddit.com [reddit.com]

- 15. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 18. youtube.com [youtube.com]

- 19. aiinmr.com [aiinmr.com]

- 20. westfield.ma.edu [westfield.ma.edu]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. reddit.com [reddit.com]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Stability, Storage, and Handling of Methyl 4-(bromomethyl)-3-nitrobenzoate

Abstract

Methyl 4-(bromomethyl)-3-nitrobenzoate is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceuticals and complex agrochemicals. Its utility is derived from a molecular architecture featuring three distinct reactive sites: a highly susceptible benzylic bromide, an electron-withdrawing nitro group, and a modifiable methyl ester. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with exacting care. This technical guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this reagent's characteristics to ensure experimental reproducibility and material integrity.

Chemical and Physical Profile

This compound is a solid, typically appearing as an off-white to pale yellow powder.[1] Its structure is foundational to its function as a versatile building block in multi-step synthetic routes.[2] The key to its reactivity lies in the benzylic bromide, a carbon-bromine bond adjacent to the benzene ring, which is significantly activated.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-(Bromomethyl)-3-nitrobenzoic acid methyl ester | [5] |

| CAS Number | 96315-16-1 | [6] |

| Molecular Formula | C₉H₈BrNO₄ | [6] |

| Molecular Weight | 274.07 g/mol | [6] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in solvents like Chloroform and Methanol | [1][7] |

Core Chemical Reactivity and Stability Profile

Understanding the stability of this compound requires a mechanistic appreciation of its most reactive functional group: the benzylic bromide.

The Hyper-Reactivity of the Benzylic Position

The carbon atom adjacent to the benzene ring is known as the "benzylic position." C-H and C-Halogen bonds at this position are weaker and more reactive than their standard alkyl counterparts.[4] This heightened reactivity is a direct consequence of resonance stabilization. Any reaction intermediate—be it a carbocation (in Sₙ1 reactions), a radical (in free-radical reactions), or the transition state of an Sₙ2 reaction—is stabilized by the delocalization of charge or the unpaired electron into the π-system of the aromatic ring.[3][8]

This inherent electronic feature makes the benzylic bromide an excellent leaving group, predisposing the compound to nucleophilic substitution reactions.[9] It is also the root cause of the compound's primary instabilities.

Influence of Ring Substituents

The nitro group (NO₂) at the 3-position is a powerful electron-withdrawing group. This deactivates the aromatic ring toward electrophilic attack but, more importantly in this context, it influences the reactivity of the benzylic position. The nitro group's inductive and resonance effects can further stabilize anionic transition states, influencing reaction kinetics.

The methyl ester at the 1-position is susceptible to hydrolysis under strong acidic or basic conditions, a potential secondary degradation pathway, though the benzylic bromide is significantly more labile.

Primary Degradation Pathways

The principal threats to the integrity of this compound are moisture, light, and elevated temperatures. These factors drive specific chemical transformations that consume the active reagent.

Hydrolysis: The Primary Threat

Due to the lability of the benzylic bromide, the most common degradation pathway is hydrolysis. Ambient moisture or residual water in solvents can act as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. This reaction yields the corresponding and often undesired benzyl alcohol derivative, Methyl 4-(hydroxymethyl)-3-nitrobenzoate, and hydrobromic acid (HBr). The generation of HBr can, in turn, catalyze further degradation.

This necessitates that the compound is rigorously protected from moisture at all times. [1]

Photolytic and Thermal Degradation

Benzylic C-Br bonds can undergo homolytic cleavage (splitting into two radicals) when exposed to energy in the form of UV light or significant heat.[3] This generates a resonance-stabilized benzylic radical and a bromine radical. These highly reactive species can initiate a cascade of unintended side reactions, including dimerization and polymerization, leading to a complex mixture of impurities and a reduction in assay.

Therefore, protection from light and storage at controlled, cool temperatures are critical. [1][10]

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this intermediate.

Optimal Storage Conditions

The following conditions are synthesized from supplier safety data sheets and an understanding of the compound's chemical nature.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[2][6] |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture, the primary driver of hydrolysis. An inert atmosphere displaces both moisture and oxygen.[1][2] |

| Light | Store in an amber or opaque container, in the dark. | Prevents UV-induced photolytic cleavage of the C-Br bond.[1][10] |

| Container | Tightly sealed original container. | Prevents ingress of moisture and air. The container should be made of a non-reactive material.[10][11] Some suppliers recommend corrosive-resistant containers. |

Laboratory Handling Protocol

This compound is a lachrymator and corrosive; appropriate personal protective equipment (PPE) is mandatory.[12]

-

Preparation: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: Use clean, dry spatulas and glassware. For sensitive reactions, weigh the compound rapidly and consider performing the transfer in a glove box or under a stream of inert gas.

-

Resealing: After dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing the cap.

-

Cleanup: Clean any spills promptly. Decontaminate surfaces and wash hands thoroughly after handling.[13]

Experimental Workflow for Stability Assessment

To validate the integrity of a specific lot or to establish in-house stability data, a forced degradation study is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.

HPLC-Based Stability Protocol

-

Reference Standard Preparation: Prepare a stock solution of the compound (T=0 standard) in a suitable dry solvent (e.g., Acetonitrile) of known concentration. Store this at -20°C or below.

-

Sample Preparation for Stressing: Accurately weigh samples of the solid compound into separate, appropriate vials for each stress condition.

-

Application of Stress Conditions:

-

Hydrolytic: Add a specific volume of water or a buffer solution to the sample.

-

Thermal: Place the dry solid sample in an oven at a controlled, elevated temperature (e.g., 60°C).

-

Photolytic: Expose the sample to a calibrated UV light source.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), retrieve a stressed sample, dissolve it in the mobile phase or acetonitrile to a known concentration, and perform HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water.

-

Detection: UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

-

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard. The appearance of new peaks indicates the formation of degradation products.

Caption: Experimental workflow for a forced degradation stability study.

Safety and Disposal

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[14]

-

Handling: Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All work should be performed in a chemical fume hood.

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by an approved waste disposal plant.[13]

References

- 1. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Methyl 3-(bromomethyl)-4-nitrobenzoate [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. innospk.com [innospk.com]

- 6. 98475-07-1|Methyl 2-(bromomethyl)-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. orgsyn.org [orgsyn.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-(bromomethyl)-3-nitrobenzoate

Introduction: Understanding a Versatile Intermediate

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 2363-16-8) is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.[1] Its unique structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures.[1] This reagent is particularly significant in the pharmaceutical industry, where it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The dual reactivity of the bromine atom, suitable for nucleophilic substitution and cross-coupling reactions, and the nitro group, which can be reduced to an amine for further functionalization, provides chemists with a powerful tool for molecular design.[1] However, the very features that make this compound synthetically valuable also impart significant health and safety hazards. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols for its safe handling, storage, and disposal, designed for researchers and professionals in chemical and pharmaceutical development.

Section 1: Physicochemical and Structural Profile

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Chemical Structure:

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2363-16-8 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg | [1] |

| Density | ~1.7 ± 0.1 g/cm³ | [1] |

| Purity | Typically >98% | [1] |

Section 2: Hazard Identification and Toxicological Insights

The hazardous nature of this compound arises from the combined toxicological profiles of its constituent functional groups: the benzylic bromide and the nitroaromatic core.

-

Benzylic Bromide Moiety: This functional group is characteristic of lachrymators and strong alkylating agents.[3][4][5] Benzylic bromides are known to be severe irritants to the eyes, skin, and mucous membranes of the respiratory tract.[5][6] The reactivity of the carbon-bromine bond makes the compound susceptible to nucleophilic attack by biological macromolecules, which is the underlying mechanism of its irritant and potentially mutagenic effects. Exposure can cause symptoms similar to tear gas, including intense eye pain, coughing, and difficulty breathing.[5]

-

Nitroaromatic Core: Nitroaromatic compounds as a class are known for their environmental and biological toxicity.[7][8] Their toxic effects are often linked to the metabolic reduction of the nitro group, which can generate reactive oxygen species and induce oxidative stress.[7] The toxicity of nitroaromatics is influenced by the number and position of nitro groups and their electrophilicity.[9][10][11]

GHS Hazard Classification:

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. While a complete, officially harmonized classification for this compound is not available, data submitted to regulatory bodies for similar compounds provides critical guidance. For the related isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, the following hazards are noted:

Table 2: GHS Hazard Classifications for Structurally Related Compounds

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [12][13] |

| Serious Eye Damage | Causes serious eye damage | H318 | [12] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [12] |

| Germ Cell Mutagenicity | May cause genetic defects | H340 | [12] |

Note: This data is for an isomer and should be treated as a strong indicator of the potential hazards of this compound.

Section 3: Risk Mitigation and Control Hierarchy

Effective safety management involves a multi-layered approach to control risks. The hierarchy of controls prioritizes strategies from most to least effective.

Caption: Hierarchy of controls applied to handling this compound.

The most critical engineering control for this compound is the mandatory use of a certified chemical fume hood.[5] This prevents inhalation of dust particles and vapors, which is a primary exposure route. Administrative controls, including rigorous training on this specific SOP and restricting access to designated areas, are essential to ensure procedural adherence.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed, step-by-step protocols is non-negotiable when working with hazardous reagents.

Personal Protective Equipment (PPE)

Given the severe irritant nature and potential for systemic toxicity, a robust PPE ensemble is required. This protocol is adapted from guidelines for handling hazardous drugs and potent alkylating agents.[14][15][16]

Table 3: Required PPE for Handling this compound

| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Disposable, poly-coated gown with knit cuffs | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978) | Chemical safety goggles and a full-face shield | NIOSH-certified N95 respirator (in addition to fume hood) |

| Reaction Setup (In Solution) | Disposable, poly-coated gown with knit cuffs | Two pairs of chemotherapy-rated nitrile gloves | Chemical safety goggles | Not required if performed entirely within a fume hood |

| Spill Cleanup | Disposable, poly-coated gown or "bunny suit" coveralls | Two pairs of heavy-duty nitrile gloves | Chemical safety goggles and a full-face shield | Fit-tested respirator with organic vapor cartridges |

Step-by-Step Handling Protocol: Weighing and Transfer

-

Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood has been certified within the last year and the sash is at the appropriate working height.

-

Designated Area: Cordon off the area within the fume hood where the transfer will occur. Cover the work surface with disposable, absorbent bench paper.

-

Weighing: Weigh the compound in a tared, sealed container. Alternatively, weigh the container before and after removing the desired amount to minimize exposure (weighing by difference). Do not weigh directly on an open balance pan outside of a containment device.

-

Transfer: Carefully transfer the solid to the reaction vessel inside the fume hood. Use tools (spatulas, powder funnels) that can be easily decontaminated or disposed of.

-

Cleanup: Immediately after transfer, carefully close the primary container. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all wipes for disposal as hazardous waste.

-

Doffing PPE: Remove the outer pair of gloves first. Remove the gown and other PPE before removing the inner pair of gloves.[14] Dispose of all PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water.[3]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Caption: Decision workflow for responding to an emergency involving this compound.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[17][18] Thoroughly wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17][19] Seek immediate medical attention.[20]

-

Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[18][20]

-

Inhalation: Move the victim to fresh air immediately.[13][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected).[13] Seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[21] Seek immediate medical attention.[13]

Spill Response

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

-

Contain: Prevent the spill from spreading by using absorbent pads or other barriers.

-

PPE: Don the appropriate PPE for spill cleanup as detailed in Table 3.

-

Neutralize/Absorb: For small spills within a fume hood, cover the solid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[22]

Section 6: Storage and Waste Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Keep containers tightly sealed to prevent moisture ingress and sublimation.[3][23]

-

Store in the original, clearly labeled container.[3] Gradual decomposition in a sealed container could potentially lead to pressure buildup.[3]

-

Store in a designated, locked cabinet or area accessible only to authorized personnel.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams.[24][25] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration with scrubbers to handle acidic gases like HBr.[25]

-

Containers: Collect all solid waste (contaminated PPE, absorbent materials, etc.) and liquid waste (from decontamination) in clearly labeled, sealed containers designated for "Halogenated Organic Waste".[22][23][24]

-

Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and list the chemical contents.[22][23]

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures and pickup schedules.[22][23]

References

- 1. innospk.com [innospk.com]

- 2. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Bromide [commonorganicchemistry.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.astm.org [dl.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. halyardhealth.com [halyardhealth.com]

- 15. aaha.org [aaha.org]

- 16. pogo.ca [pogo.ca]

- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. scribd.com [scribd.com]

- 19. semspub.epa.gov [semspub.epa.gov]

- 20. nj.gov [nj.gov]

- 21. fishersci.com [fishersci.com]

- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 23. campusoperations.temple.edu [campusoperations.temple.edu]

- 24. bucknell.edu [bucknell.edu]

- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Technical Guide to the Solubility Profile of Methyl 4-(bromomethyl)-3-nitrobenzoate for Pharmaceutical and Synthetic Applications

Abstract: Methyl 4-(bromomethyl)-3-nitrobenzoate is a key organic intermediate whose utility in drug development and fine chemical synthesis is critically dependent on its solubility characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Due to a lack of extensive published solubility data for this specific isomer, this document emphasizes a first-principles approach, combining structural analysis with robust, verifiable experimental protocols. We present a predictive assessment based on the molecule's functional groups, followed by detailed, step-by-step methodologies for both qualitative and quantitative solubility determination using the industry-standard isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require a reliable understanding of the compound's solubility to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility

This compound is a functionalized aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile precursor for a variety of complex molecules, including active pharmaceutical ingredients (APIs).

The solubility of an intermediate like this compound is not merely a physical constant; it is a critical process parameter that dictates:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to fully dissolve the reactants.

-

Purification Efficiency: Crystallization, a primary method for purifying solid organic compounds, is fundamentally a solubility-driven process.

-

Process Scalability: Consistent and predictable solubility is essential for developing robust and scalable synthetic routes in industrial settings.

This guide will first clarify the specific molecular structure of the target compound, then delve into a theoretical prediction of its solubility before outlining a rigorous experimental plan for its empirical determination.

Structural Clarification

It is crucial to distinguish the target compound, This compound , from its common isomers. The defining feature is the bromomethyl (-CH₂Br) group at position 4 of the benzene ring, adjacent to the nitro group at position 3. This is distinct from isomers like Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8), where the bromine atom is directly attached to the aromatic ring.[1][2]

Physicochemical Properties and Solubility Prediction

Direct experimental data for this compound is scarce. However, we can predict its behavior by analyzing its molecular structure and comparing it to related compounds.

Molecular Structure Analysis

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces a molecule can exhibit.[3]

-

Non-Polar Region: The benzene ring provides a significant non-polar, hydrophobic character.

-

Polar Regions:

-

Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar and highly electron-withdrawing group.

-

Bromomethyl Group (-CH₂Br): This benzylic bromide introduces polarity and is a highly reactive site.

-

The presence of both polar and non-polar regions suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Estimated Physicochemical Properties

The following table summarizes the estimated properties for this compound, derived from its structure and data from the closely related isomer, Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS 88071-90-3).[4]

| Property | Estimated Value / Description | Source / Rationale |

| Molecular Formula | C₉H₈BrNO₄ | Structural analysis |

| Molecular Weight | 274.07 g/mol | Calculated from formula.[4] |

| Appearance | White to pale yellow solid | Predicted based on common nitroaromatic compounds.[5] |

| XLogP3-AA (LogP) | ~2.2 | A measure of lipophilicity. Based on the isomeric compound.[4] A positive value suggests poor water solubility. |

| Hydrogen Bond Donors | 0 | No -OH or -NH groups.[4] |

| Hydrogen Bond Acceptors | 4 | Oxygens in the ester and nitro groups.[4] |

| Topological Polar Surface Area (TPSA) | 72.1 Ų | Calculated based on the isomeric compound.[4] |

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in very non-polar solvents (like hexane) and highly polar, protic solvents (like water), but should show good solubility in moderately polar to polar aprotic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low / Insoluble | The molecule's strong polar groups cannot form favorable interactions with non-polar aliphatic solvents. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the non-polar aromatic ring and the polar functional groups through dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The high polarity of these solvents strongly interacts with the ester and nitro groups, leading to effective solvation. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond is not fully utilized as the compound is only a hydrogen bond acceptor. The alkyl chain of the alcohol interacts favorably with the benzene ring. |

| Aqueous | Water | Insoluble | The large non-polar surface area and lack of hydrogen bond donating groups prevent effective hydration.[6] |

Experimental Determination of Solubility: A Validated Protocol